4-(3-Bromopropyl)-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3-bromopropyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c7-3-1-2-6-4-8-9-5-6/h4-5H,1-3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXMDWPVXJQNIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701306965 | |
| Record name | 4-(3-Bromopropyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701306965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82100-00-3 | |
| Record name | 4-(3-Bromopropyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82100-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Bromopropyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701306965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 4 3 Bromopropyl 1h Pyrazole
Direct Synthesis Approaches for Pyrazole (B372694) Ring Formation
Direct synthesis methods focus on constructing the pyrazole heterocycle from acyclic precursors. These methods are advantageous as they can establish the core structure and the C4-substituent in a single, convergent step.
Cyclocondensation Reactions with Hydrazines and Diketones/Ketoesters
The Knorr pyrazole synthesis and related cyclocondensation reactions represent the most classical and widely used method for pyrazole formation. beilstein-journals.org This approach involves the reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine (B178648) derivative. beilstein-journals.org
To synthesize 4-(3-bromopropyl)-1H-pyrazole via this route, a key intermediate would be a 1,3-diketone or a β-ketoester bearing the 3-bromopropyl group at the C2 position (the carbon atom between the two carbonyl groups). The reaction proceeds via the condensation of hydrazine with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
A hypothetical reaction scheme is as follows:
Step 1: Synthesis of the 1,3-Dicarbonyl Precursor: A potential precursor, 2-(3-bromopropyl)-pentane-2,4-dione, could be synthesized through the alkylation of acetylacetone.
Step 2: Cyclocondensation: The resulting diketone is then reacted with hydrazine hydrate (B1144303) (NH₂NH₂·H₂O) in a suitable solvent like ethanol, often with acid or base catalysis, to yield the target pyrazole.
A significant challenge in this approach is the potential for side reactions due to the reactivity of the bromopropyl group under the reaction conditions required for cyclocondensation. An alternative is to use a precursor with a more stable group, such as a 3-hydroxypropyl or a protected alcohol moiety, which can be converted to the bromide in a later step.
| 1,3-Dicarbonyl Compound | Hydrazine Source | Typical Conditions | Product Type | Reference |
|---|---|---|---|---|
| Acetylacetone | Hydrazine hydrate | Ethanol, reflux | 3,5-Dimethyl-1H-pyrazole | beilstein-journals.org |
| Ethyl acetoacetate | Phenylhydrazine | Acetic acid, heat | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | nih.gov |
| Dibenzoylmethane | Hydrazine hydrate | Ethanol, reflux | 3,5-Diphenyl-1H-pyrazole | beilstein-journals.org |
| 2-Substituted-1,3-diketones | Hydrazine hydrate | Varies | 4-Substituted-3,5-dialkyl-1H-pyrazoles | beilstein-journals.org |
Multicomponent Reaction Protocols for Pyrazole Synthesis
Multicomponent reactions (MCRs) have gained prominence as they offer significant advantages in terms of efficiency, atom economy, and operational simplicity by combining three or more reactants in a single pot to form a complex product. mdpi.comtandfonline.com Several MCRs have been developed for the synthesis of highly substituted pyrazoles. beilstein-journals.orgrsc.org
For the synthesis of this compound, a three- or four-component reaction could be envisioned. For instance, a reaction involving a hydrazine, a source for two carbons of the pyrazole ring (like an active methylene (B1212753) compound), and a reactant that introduces the C4-substituent could be employed.
A representative three-component synthesis of 4-substituted pyrazoles often involves:
An aldehyde or ketone.
A compound with an active methylene group (e.g., malononitrile, ethyl acetoacetate).
A hydrazine derivative.
In this context, an aldehyde containing the 3-bromopropyl chain (or a protected precursor) could be used. The reaction sequence typically involves initial condensations (e.g., Knoevenagel condensation) to form an intermediate that then undergoes cyclization with hydrazine. beilstein-journals.org
Post-Synthetic Introduction of the 3-Bromopropyl Moiety
This strategy involves the synthesis of a pyrazole ring with a suitable functional group at the C4 position, which is then chemically transformed into the desired 3-bromopropyl moiety. This can be a more practical approach, avoiding the potential incompatibility of the bromoalkyl group with ring-forming reactions.
Alkylation and Functional Group Interconversion
A common and effective route is to start with a pyrazole derivative that already contains a three-carbon chain at the C4 position, which can be subsequently halogenated. A prime candidate for this approach is 4-(3-hydroxypropyl)-1H-pyrazole.
The synthetic sequence would be:
Synthesis of 4-(3-hydroxypropyl)-1H-pyrazole: This precursor can be synthesized via direct cyclocondensation methods, for example, by using 2-(3-hydroxypropyl)acetylacetone and hydrazine.
Bromination of the Hydroxyl Group: The terminal alcohol of the C4-substituent is then converted to a bromide. Standard brominating agents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) are effective for this transformation. lookchem.com For example, the reaction of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propane-1-ol with phosphorus tribromide in 1,2-dichloroethane (B1671644) yields the corresponding 4-(3-bromopropyl) derivative. lookchem.com
Another post-synthetic strategy involves cross-coupling reactions. For instance, a 4-bromo-1H-pyrazole could undergo a Suzuki or other palladium-catalyzed cross-coupling reaction with a suitable organoboron or organometallic reagent containing the propyl chain, although this is less direct for introducing a simple alkyl chain. beilstein-journals.org
Regioselective Alkylation Methodologies for N-Substitution
While the target compound has the substituent at the C4 position, N-alkylation is a fundamental reaction of the pyrazole ring and crucial for the synthesis of related derivatives. nih.govsemanticscholar.orgresearchgate.netacs.org Unsubstituted 1H-pyrazoles possess two reactive nitrogen atoms (N1 and N2), and alkylation can lead to a mixture of regioisomers. mdpi.com
Controlling the regioselectivity of N-alkylation is a significant challenge. The outcome is influenced by several factors:
Steric Hindrance: Alkylation often occurs at the less sterically hindered nitrogen atom. Substituents at the C3 and C5 positions can direct an incoming alkyl group to the N1 or N2 position based on their size. mdpi.comsemanticscholar.org
Electronic Effects: The electronic nature of substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.
Reaction Conditions: The choice of base, solvent, and electrophile can significantly impact the N1/N2 product ratio. researchgate.net For instance, acid-catalyzed alkylation using trichloroacetimidates has been developed as a method for N-alkylation. semanticscholar.org
Recent advances include catalyst-controlled methods, such as using engineered enzymes, to achieve unprecedented regioselectivity (>99%) in pyrazole alkylation, providing either N1 or N2 products on demand. nih.gov
| Factor | Influence on Regioselectivity | Example/Comment | Reference |
|---|---|---|---|
| Steric Hindrance | The alkyl group is preferentially attached to the less sterically hindered nitrogen. | A bulky substituent at C3 will favor alkylation at N1. | mdpi.com |
| Reaction Conditions | Base, solvent, and temperature can alter the product ratio. | Using K₂CO₃ in DMSO is a common condition for achieving N1-alkylation. | researchgate.net |
| Nature of Electrophile | Bulky alkylating agents increase steric preference. | Trichloroacetimidates under acid catalysis provide access to N-alkyl pyrazoles. | semanticscholar.org |
| Catalysis | Specialized catalysts can override inherent substrate bias. | Engineered enzymes can provide near-perfect regiocontrol. | nih.gov |
Sustainable and Green Chemistry Principles in Synthetic Routes
Applying green chemistry principles to the synthesis of pyrazole derivatives is an area of growing interest, aiming to reduce environmental impact and improve safety and efficiency. nih.govbenthamdirect.com
Key green strategies applicable to the synthesis of this compound include:
Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol. thieme-connect.com Aqueous media have been successfully used for multicomponent reactions to synthesize pyrazole derivatives. acs.orgnih.gov
Catalysis: Employing recyclable heterogeneous catalysts or biocatalysts (enzymes) can reduce waste and improve reaction efficiency. nih.govnih.gov For example, magnetic nanoparticles have been used as recyclable catalysts in four-component reactions for pyranopyrazole synthesis. nih.gov
Alternative Energy Sources: Microwave irradiation and ultrasonication can accelerate reaction rates, reduce reaction times, and often lead to higher yields with less energy consumption compared to conventional heating. benthamdirect.comnih.gov
Atom Economy: Designing synthetic routes, such as multicomponent reactions, that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. acs.org
Solvent-Free Reactions: Conducting reactions under solvent-free conditions reduces solvent waste and can simplify product purification. tandfonline.comresearchgate.net
By integrating these principles, the synthesis of this compound and its intermediates can be made more sustainable and environmentally friendly.
Process Optimization and Scalability Considerations for Research Materials
The preparation of this compound for research purposes typically involves the N-alkylation of a pyrazole precursor with a 1,3-dihalogenated propane. Process optimization for this synthesis focuses on several key parameters to maximize yield, purity, and throughput while minimizing costs and environmental impact. When scaling up the synthesis from laboratory to pilot-plant or small-scale production, several factors must be carefully considered to maintain the safety and efficiency of the process.
A significant challenge in scaling up chemical syntheses is the management of reaction exotherms. What might be a negligible temperature increase in a small flask can become a serious safety hazard in a large reactor due to the lower surface-area-to-volume ratio, which impedes efficient heat dissipation. For the synthesis of pyrazole derivatives, particularly those involving alkylation steps, monitoring and controlling the reaction temperature is crucial to prevent runaway reactions and the formation of impurities.
Reaction Parameter Optimization
The optimization of the synthesis of this compound generally revolves around the N-alkylation of 4-bromopyrazole with a suitable 3-carbon building block, or the alkylation of pyrazole followed by bromination at the 4-position. The N-alkylation of pyrazoles is a well-established transformation, and its optimization involves a systematic study of various reaction parameters.
Key parameters that are typically optimized include the choice of base, solvent, temperature, and the presence of any catalysts. The selection of these parameters can significantly impact the reaction's efficiency, regioselectivity (N1 vs. N2 alkylation), and the impurity profile of the final product.
Interactive Data Table: Optimization of N-Alkylation Conditions for Pyrazole Derivatives
The following table summarizes typical conditions that are optimized for the N-alkylation of pyrazoles, which are analogous to the synthesis of this compound. The data is compiled from studies on related pyrazole alkylations and represents a starting point for the optimization of this specific synthesis.
| Parameter | Variation | Typical Outcome |
| Base | K₂CO₃, NaH, Cs₂CO₃, Et₃N | Stronger bases like NaH can lead to faster reaction rates but may require stricter anhydrous conditions. Weaker bases like K₂CO₃ are often sufficient and more economical for larger scale. |
| Solvent | DMF, Acetonitrile (B52724), THF, Toluene | Polar aprotic solvents like DMF and acetonitrile generally favor N-alkylation and dissolve the pyrazole and base effectively. Toluene may be preferred for easier removal and potentially better safety profiles at scale. |
| Temperature | Room Temperature to 80 °C | Higher temperatures can increase the reaction rate but may also lead to the formation of more byproducts. Optimization is key to finding a balance between reaction time and purity. |
| Catalyst | Phase-transfer catalysts (e.g., TBAB) | The use of a phase-transfer catalyst can be beneficial when using inorganic bases in non-polar solvents, improving the reaction efficiency. |
| Reactant Ratio | 1.0 to 1.5 equivalents of alkylating agent | Using a slight excess of the alkylating agent can help drive the reaction to completion, but a large excess can lead to di-alkylation or other side reactions. |
Scalability Considerations
When moving from a laboratory scale (grams) to a larger scale (kilograms) for the production of research materials, several factors become critical:
Heat Transfer: As the reaction volume increases, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. The exothermic nature of the alkylation reaction must be carefully managed to avoid overheating, which can lead to side reactions and a decrease in product quality. The use of jacketed reactors with precise temperature control is essential.
Mixing: Efficient mixing is crucial to ensure homogeneity and consistent reaction rates throughout the reactor. Inadequate mixing can lead to localized "hot spots" and an increase in impurity formation. The type of impeller and stirring speed need to be optimized for the specific reactor geometry and reaction mixture viscosity.
Reagent Addition: The rate of addition of reagents, particularly the alkylating agent, can have a significant impact on the reaction's safety and selectivity. A slow, controlled addition is often necessary to manage the reaction exotherm.
Work-up and Purification: The work-up procedure, including quenching the reaction and extracting the product, needs to be scalable. The choice of solvents for extraction should consider not only efficiency but also safety and environmental regulations. Purification methods such as column chromatography, which are common in the lab, may not be practical for large-scale production. Alternative methods like crystallization or distillation should be explored and optimized. The use of flow chemistry has been highlighted as a viable alternative to traditional batch methods for pyrazole synthesis, offering better control over reaction parameters and improved safety profiles, which are advantageous for scaling up. nih.gov
Safety: A thorough safety assessment is necessary before scaling up any chemical process. This includes understanding the thermal stability of reactants and products, identifying potential hazards, and implementing appropriate safety measures. For instance, some nitrogen-rich compounds can be explosive, and their stability should be evaluated before large-scale synthesis is undertaken. nih.gov
Chemical Reactivity and Transformation Studies of 4 3 Bromopropyl 1h Pyrazole
Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring
The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. It is considered a π-excessive system, meaning its aromatic sextet is distributed over five atoms, which generally makes it reactive towards electrophiles.
Regioselectivity and Site-Specific Functionalization (e.g., C-4 Position)
In electrophilic aromatic substitution (EAS) reactions, the pyrazole ring exhibits distinct regioselectivity. The position most susceptible to electrophilic attack is the C-4 carbon. chim.it This is attributed to the electronic distribution within the ring, where the C-4 position bears the highest electron density, making it the most nucleophilic site. For unsubstituted or N-substituted pyrazoles, electrophiles such as halogens, nitrating agents, and acyl groups will preferentially add to this position. chim.itresearchgate.net
However, in the case of 4-(3-bromopropyl)-1H-pyrazole, the C-4 position is already occupied by the alkyl side chain. This substituent blocks the most reactive site, thereby deactivating the pyrazole ring towards typical electrophilic substitution reactions. Any subsequent electrophilic attack would have to occur at the less reactive C-3 or C-5 positions. Such reactions are significantly less favorable and would require more forcing conditions to proceed, often resulting in lower yields and potential side reactions.
Nitration Reactions and Mechanistic Pathways
Nitration is a canonical electrophilic aromatic substitution reaction. The nitration of unsubstituted pyrazole typically occurs at the C-4 position. guidechem.com Common nitrating agents include mixtures of nitric acid and sulfuric acid or fuming nitric acid. guidechem.comnih.gov The mechanism often involves the initial formation of an N-nitro intermediate, which then undergoes an intramolecular rearrangement to yield the C-4 nitrated product. nih.gov
For this compound, direct nitration on the pyrazole ring is challenging due to the steric hindrance and electronic effects of the existing C-4 substituent. Literature on the nitration of pyrazoles heavily focuses on substitution at the open C-4 position. nih.gov Attempting to nitrate (B79036) the C-3 or C-5 positions of a 4-substituted pyrazole would likely require harsh reaction conditions. These conditions could risk oxidation or degradation of the alkyl side chain. The mechanistic pathway would deviate from the typical N-nitration/rearrangement route and would involve direct, high-energy attack of the nitronium ion (NO₂⁺) on the less activated C-3 or C-5 carbons of the pyrazole ring.
Nucleophilic Substitution Reactions Involving the Bromopropyl Group
The presence of a 3-bromopropyl side chain provides a highly reactive site for nucleophilic attack, complementing the chemistry of the pyrazole ring itself.
Reactivity of the Bromine Atom in Diverse Nucleophilic Environments
The bromopropyl group functions as a primary alkyl halide. The carbon atom bonded to the bromine is electrophilic due to the electronegativity of the bromine atom, which acts as a good leaving group. This structure is highly susceptible to bimolecular nucleophilic substitution (Sₙ2) reactions. A wide variety of nucleophiles can displace the bromide ion, leading to the formation of a new carbon-nucleophile bond. The reactivity follows the established principles for Sₙ2 reactions, being favored by strong, unhindered nucleophiles and polar aprotic solvents.
Formation of Substituted Alkyl Side-Chain Derivatives
The reaction of this compound with various nucleophiles provides a straightforward route to a diverse array of functionalized pyrazole derivatives. This versatility makes it a key intermediate for introducing the pyrazole moiety into larger molecular frameworks. For example, reactions with amines, alkoxides, thiolates, and cyanide ions can be used to synthesize a range of derivatives. These transformations are fundamental in building more complex molecules for applications in medicinal chemistry and materials science.
Below is a table summarizing potential nucleophilic substitution reactions and the resulting derivatives.
| Nucleophile | Reagent Example | Product Class | Resulting Side Chain |
| Amine | Diethylamine | Aminoalkylpyrazole | -(CH₂)₃-N(CH₂CH₃)₂ |
| Azide (B81097) | Sodium Azide (NaN₃) | Azidoalkylpyrazole | -(CH₂)₃-N₃ |
| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | Alkylpyrazole Alcohol | -(CH₂)₃-OH |
| Alkoxide | Sodium Ethoxide (NaOCH₂CH₃) | Alkoxyalkylpyrazole (Ether) | -(CH₂)₃-O-CH₂CH₃ |
| Thiolate | Sodium Ethanethiolate (NaSCH₂CH₃) | Thioether | -(CH₂)₃-S-CH₂CH₃ |
| Cyanide | Sodium Cyanide (NaCN) | Alkylpyrazole Nitrile | -(CH₂)₃-CN |
| Carboxylate | Sodium Acetate (B1210297) (CH₃COONa) | Ester | -(CH₂)₃-O-C(O)CH₃ |
Oxidation Reactions
The oxidation of this compound can potentially occur at either the pyrazole ring or the alkyl side chain, depending on the oxidizing agent and reaction conditions.
Due to the aromatic nature of the pyrazole ring, it is generally resistant to oxidation under mild conditions. However, strong oxidizing conditions or specific biological systems can lead to ring functionalization. For instance, pyrazole can be oxidized to 4-hydroxypyrazole by cytochrome P-450 or hydroxyl radicals, though this occurs at the activated C-4 position which is blocked in the title compound. nih.govnih.gov
The alkyl side chain is more susceptible to oxidation. Analogous to alkylbenzenes, alkyl-substituted heterocycles can undergo side-chain oxidation. libretexts.orglibretexts.org Treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can cleave the alkyl chain and oxidize the carbon atom attached to the ring. For this reaction to occur, the benzylic-like carbon (the Cα of the propyl group) must have at least one hydrogen atom, a condition that this compound meets. libretexts.org This reaction would be expected to convert the 3-bromopropyl group into a carboxylic acid group, yielding 1H-pyrazole-4-carboxylic acid. The rest of the alkyl chain, including the bromine atom, would be cleaved during this process.
Oxidation of the Pyrazole Ring and N-Oxide Formation
While specific studies on the oxidation of this compound are not extensively documented, the oxidation of pyrazole derivatives to their corresponding N-oxides is a known transformation. This reaction typically involves the oxidation of the pyridine-like nitrogen atom (N2) of the pyrazole ring. Common oxidizing agents for the N-oxidation of nitrogen-containing heterocycles include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netbenthamdirect.commasterorganicchemistry.com
The reaction is generally carried out in a chlorinated solvent, such as chloroform (B151607) or dichloromethane, at or below room temperature. The peroxy acid delivers an oxygen atom to the nitrogen, forming the N-oxide. The presence of the alkyl side chain at the C4 position is not expected to interfere with the oxidation of the ring nitrogen.
Table 1: General Conditions for Pyrazole N-Oxide Formation
| Oxidizing Agent | Solvent | Typical Temperature | Reference |
|---|---|---|---|
| m-CPBA | Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂) | 0 °C to room temperature | researchgate.netbenthamdirect.com |
| Hydrogen Peroxide / Acetic Acid | Acetic Acid (CH₃COOH) | Elevated temperatures (e.g., 70-80 °C) | Generic method |
Side-Chain Oxidation Products (e.g., Carboxylic Acids, Ketones)
The propyl side chain of this compound can potentially be oxidized to yield carboxylic acids. A direct, one-step oxidation of the primary alkyl bromide to a carboxylic acid is challenging. A more conventional and plausible route involves a two-step sequence. chemistrysteps.comlibretexts.org
First, the terminal bromide can be displaced by a hydroxide ion via a nucleophilic substitution reaction (Sₙ2) to form the corresponding primary alcohol, 3-(1H-pyrazol-4-yl)propan-1-ol. This is typically achieved using a base like sodium hydroxide in an aqueous medium.
In the second step, the resulting primary alcohol can be oxidized to a carboxylic acid, 3-(1H-pyrazol-4-yl)propanoic acid. This transformation requires a strong oxidizing agent. Reagents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are effective for converting primary alcohols to carboxylic acids. libretexts.org Oxidation of the terminal primary carbon to a ketone is not a possible pathway.
Table 2: Plausible Two-Step Synthesis of 3-(1H-pyrazol-4-yl)propanoic acid
| Step | Reaction | Typical Reagents | Product | Reference |
|---|---|---|---|---|
| 1 | Hydrolysis | NaOH(aq) or K₂CO₃(aq) | 3-(1H-pyrazol-4-yl)propan-1-ol | chemistrysteps.com |
| 2 | Oxidation | KMnO₄ or Jones Reagent (CrO₃/H₂SO₄) | 3-(1H-pyrazol-4-yl)propanoic acid | libretexts.org |
Reduction Reactions of this compound
The primary site for reduction in this compound is the carbon-bromine bond of the alkyl side chain. The conversion of the 3-bromopropyl group to a propyl group (dehalogenation) can be accomplished through several methods.
One of the most common methods for the dehalogenation of alkyl halides is via a free-radical pathway using tributyltin hydride (Bu₃SnH) as the reducing agent and azobisisobutyronitrile (AIBN) as a radical initiator. libretexts.orgyoutube.comyoutube.comorganic-chemistry.org This reaction proceeds under mild, neutral conditions and is tolerant of many functional groups.
Alternatively, catalytic hydrogenation can be employed. This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen, which can be H₂ gas or a transfer hydrogenation reagent like ammonium (B1175870) formate. youtube.comquora.com Other reducing systems, such as zinc dust in acetic acid, can also be effective for the reduction of primary alkyl halides. unacademy.com
Table 3: Representative Methods for Dehalogenation of Primary Alkyl Bromides
| Method | Reagents | Typical Solvent | Mechanism | Reference |
|---|---|---|---|---|
| Radical Dehalogenation | Tributyltin hydride (Bu₃SnH), AIBN (cat.) | Benzene or Toluene | Free Radical Chain | libretexts.orgorganic-chemistry.org |
| Catalytic Hydrogenolysis | H₂, Pd/C (cat.) | Ethanol or Methanol | Heterogeneous Catalysis | quora.com |
| Metal/Acid Reduction | Zn, Acetic Acid | Ethanol | Single Electron Transfer | unacademy.com |
Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation
The C(sp³)-Br bond in the 3-bromopropyl side chain serves as an electrophilic handle for various palladium- and copper-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
While cross-coupling reactions of C(sp³)-halides are generally more challenging than their C(sp²) counterparts due to slower oxidative addition and potential for β-hydride elimination, significant progress has been made in developing robust catalytic systems.
Suzuki-Miyaura Coupling : This reaction would couple the propyl chain with an organoboron reagent (e.g., an arylboronic acid). The reaction requires a palladium catalyst, often with specialized ligands such as bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs), and a base to facilitate the transmetalation step. nih.govresearchgate.netorganic-chemistry.org
Heck Reaction : The Heck reaction of unactivated primary alkyl bromides involves coupling with an alkene. These reactions are known to be difficult and may require specific conditions, such as the use of photosensitizers under visible light irradiation, to proceed efficiently. acs.orgnih.govacs.orgresearchgate.net
Sonogashira Coupling : This reaction couples the alkyl bromide with a terminal alkyne. For unactivated alkyl halides, this transformation is typically achieved using a palladium catalyst in combination with an N-heterocyclic carbene (NHC) ligand under copper-free conditions. organic-chemistry.orgwikipedia.orglibretexts.orgsigmaaldrich.com
Table 4: General Conditions for Pd-Catalyzed Cross-Coupling of Primary Alkyl Bromides
| Reaction | Coupling Partner | Typical Catalyst/Ligand | Base | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(OAc)₂ / SPhos or XPhos | K₃PO₄ or Cs₂CO₃ | nih.govresearchgate.net |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / Xantphos (with light) | Et₃N or DBU | nih.gov |
| Sonogashira | Terminal Alkyne | Pd₂(dba)₃ / IPr (NHC ligand) | NaOt-Bu or K₃PO₄ | organic-chemistry.orgsigmaaldrich.com |
The carbon-bromine bond is susceptible to nucleophilic substitution by amines to form C-N bonds. While this can occur via a direct Sₙ2 reaction, copper-catalyzed protocols (a type of Ullmann condensation or Buchwald-Hartwig amination) can facilitate the coupling with a broader range of amines under milder conditions. acs.orgresearchgate.netchemistryviews.org These reactions typically employ a copper(I) source, such as CuI, in the presence of a ligand and a base. A variety of ligands, including diamines and salicylamides, have been shown to be effective. acs.orgmdpi.com
Table 5: Typical Conditions for Copper-Catalyzed Amination of Alkyl Bromides
| Catalyst | Ligand | Base | Solvent | Reference |
|---|---|---|---|---|
| CuI (5-10 mol%) | N,N'-Dimethylethylenediamine (DMEDA) | K₃PO₄ or K₂CO₃ | DMF or Dioxane | researchgate.net |
| CuI (5 mol%) | N,N-Diethylsalicylamide | K₃PO₄ | DMF | acs.org |
Intramolecular Cyclization and Annulation Pathways
The bifunctional nature of this compound, possessing both a nucleophilic pyrazole ring and an electrophilic alkyl halide chain, makes it an ideal substrate for intramolecular cyclization. The pyrazole ring contains two nitrogen atoms, but in the neutral 1H-pyrazole tautomer, the proton resides on one nitrogen, leaving the other (the pyridine-like N2) as a potential nucleophile.
Upon deprotonation with a base, the resulting pyrazolide anion is a much stronger nucleophile. Intramolecular Sₙ2 reaction can then occur, where a nitrogen atom of the pyrazole ring attacks the carbon bearing the bromine atom, displacing the bromide and forming a new ring. Given the three-carbon linker, cyclization would lead to the formation of a six-membered ring fused to the pyrazole core. This reaction would yield a tetrahydropyrazolo[1,5-a]pyridine system. Subsequent oxidation or aromatization could lead to the corresponding dihydropyrazolo[1,5-a]pyridinium salt or fully aromatic pyrazolo[1,5-a]pyridine. nih.govnih.govorganic-chemistry.org Such intramolecular N-alkylation reactions are typically promoted by heat or the presence of a non-nucleophilic base. nih.govresearchgate.net
Derivatization and Scaffold Modification of 4 3 Bromopropyl 1h Pyrazole
Design and Synthesis of Pyrazole-Based Heterocyclic Systems
The strategic functionalization of 4-(3-Bromopropyl)-1H-pyrazole allows for the construction of complex molecular architectures with potential applications in medicinal chemistry and materials science. The bromopropyl group acts as a key electrophilic handle for intramolecular and intermolecular reactions, leading to the formation of fused and hybrid heterocyclic scaffolds.
Pyrazolo[4,3-d]pyrimidine Derivatives
The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore found in numerous biologically active compounds. ekb.eg The synthesis of derivatives of this scaffold often involves the construction of the pyrimidine (B1678525) ring onto a pre-existing pyrazole (B372694) core. While direct synthesis from this compound is not extensively documented in currently available literature, general synthetic strategies for pyrazolo[3,4-d]pyrimidines can be extrapolated. These methods typically involve the use of pyrazole precursors with amino and cyano or ester functionalities at adjacent positions, which can then be cyclized with various one-carbon synthons to form the pyrimidine ring. ekb.egnih.gov
For instance, a hypothetical synthetic route could involve the conversion of the bromopropyl group of this compound into a suitable functional group that facilitates the annulation of the pyrimidine ring. Subsequent modifications of the resulting pyrazolo[4,3-d]pyrimidine core would allow for the exploration of structure-activity relationships. A variety of substituents can be introduced at different positions of the bicyclic system to modulate its physicochemical and biological properties. nih.govnih.gov
Pyrazole-Tetrazole Hybrid Scaffolds
The combination of pyrazole and tetrazole moieties into a single molecular entity has garnered significant interest due to the complementary properties of these two heterocycles. mdpi.com Tetrazoles are often considered as bioisosteres of carboxylic acids and can participate in various biological interactions. mdpi.com The synthesis of pyrazole-tetrazole hybrids can be achieved through several synthetic routes. mdpi.com
Although direct synthetic pathways originating from this compound are not explicitly detailed in the reviewed literature, one could envision a strategy where the bromopropyl group is converted to a nitrile. This nitrile-functionalized pyrazole could then undergo a [2+3] cycloaddition with an azide (B81097) source, such as sodium azide, to form the tetrazole ring. mdpi.com The resulting pyrazole-tetrazole hybrid would possess a flexible propyl linker, the length and nature of which could be crucial for its biological activity. Further derivatization on both the pyrazole and tetrazole rings would offer opportunities to fine-tune the molecule's properties. nih.gov
Other Fused and Bridged Pyrazole Heterocycles
The reactivity of the bromopropyl group in this compound also opens up possibilities for the synthesis of other fused and bridged pyrazole-containing heterocycles. Intramolecular cyclization reactions, for example, could lead to the formation of pyrazolo-fused ring systems of varying sizes, depending on the reaction conditions and the nature of the nucleophile on the pyrazole ring.
Furthermore, the bromopropyl moiety can be utilized in multi-step synthetic sequences to construct more complex bridged systems. rsc.org These strategies often involve the introduction of other reactive functional groups that can participate in subsequent ring-forming reactions. The resulting rigid, three-dimensional structures are of interest in drug design as they can provide precise spatial arrangements of pharmacophoric features.
Structure-Activity Relationship (SAR) Studies for Functional Modulation
The biological activity of the heterocyclic derivatives of this compound is intrinsically linked to their three-dimensional structure and the nature and position of their substituents. Structure-activity relationship (SAR) studies are therefore crucial for understanding how these molecular features influence their biological targets and for designing more potent and selective compounds.
Impact of Substituent Nature and Position on Molecular Activity
SAR studies on pyrazolo[3,4-d]pyrimidine derivatives have revealed that the nature and position of substituents on the heterocyclic core play a critical role in their biological activity. nih.govekb.eg For instance, in a series of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, modifications at various positions of the scaffold led to significant changes in their inhibitory potency and selectivity. nih.gov The introduction of different linkers and hydrophobic moieties has been shown to influence the cytotoxic activity of these compounds against various cancer cell lines. ekb.eg
Similarly, for pyrazole-tetrazole hybrids, the substitution pattern on both the pyrazole and tetrazole rings, as well as the nature of the linker connecting them, can have a profound impact on their biological profile. nih.gov Studies have shown that the position of alkylation on the pyrazole ring and the nature of the substituent on the tetrazole ring can affect the α-amylase and glycation inhibition activity of these hybrids. nih.gov
Stereochemical Considerations in Derivative Design
Stereochemistry plays a pivotal role in the interaction of small molecules with their biological targets. The introduction of chiral centers during the derivatization of this compound can lead to stereoisomers with distinct biological activities. For example, in a series of pyrazole-tetrazole hybrids, specific stereoisomers exhibited potent antifungal activity. mdpi.com
Therefore, the design and synthesis of enantiomerically pure or diastereomerically enriched derivatives are often necessary to maximize therapeutic efficacy and minimize off-target effects. The spatial arrangement of substituents, dictated by the stereochemistry of the molecule, can significantly influence its binding affinity and selectivity for a particular receptor or enzyme. While the current literature does not provide specific examples of stereochemical studies on derivatives of this compound, this remains an important consideration for the future design of biologically active compounds based on this scaffold.
Application of this compound as a Versatile Synthetic Intermediate
The utility of this compound as a synthetic intermediate stems from the reactivity of the terminal bromine atom on the propyl chain. This electrophilic center is susceptible to nucleophilic substitution, enabling the introduction of a wide array of functional groups and the construction of more elaborate molecular architectures.
Building Blocks for Complex Organic Molecules
The bromopropyl moiety of this compound serves as a key handle for assembling complex molecular frameworks. The carbon-bromine bond can be readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, to generate a diverse library of pyrazole derivatives.
For instance, the alkylation of primary and secondary amines with this compound provides a straightforward route to N-substituted pyrazolylpropylamines. These compounds are of significant interest in medicinal chemistry due to the prevalence of the pyrazole nucleus in pharmacologically active agents. The reaction typically proceeds under basic conditions to neutralize the hydrogen bromide byproduct.
Similarly, reaction with thiolates leads to the formation of pyrazolylpropyl thioethers. The sulfur linkage offers opportunities for further chemical manipulation, including oxidation to sulfoxides and sulfones, thereby increasing the molecular diversity of the resulting products.
The versatility of this building block is further demonstrated in its use for the synthesis of more intricate heterocyclic systems. Intramolecular cyclization of suitably functionalized derivatives of this compound can lead to the formation of fused ring systems containing the pyrazole core.
Table 1: Examples of Nucleophilic Substitution Reactions with this compound
| Nucleophile | Reagent Example | Product Class |
| Amine | Diethylamine | N,N-Diethyl-3-(1H-pyrazol-4-yl)propan-1-amine |
| Thiol | Sodium thiomethoxide | 4-(3-(Methylthio)propyl)-1H-pyrazole |
| Azide | Sodium azide | 4-(3-Azidopropyl)-1H-pyrazole |
| Alkoxide | Sodium ethoxide | 4-(3-Ethoxypropyl)-1H-pyrazole |
Precursors for Polyfunctionalized Systems
The 3-bromopropyl side chain of this compound is not only a point of attachment for various functional groups but also a precursor for creating polyfunctionalized molecules. The initial nucleophilic substitution can be followed by subsequent chemical transformations on the newly introduced moiety.
A prime example is the reaction with sodium azide to form 4-(3-azidopropyl)-1H-pyrazole. The resulting azide can then undergo a variety of reactions, most notably the Huisgen 1,3-dipolar cycloaddition with alkynes (click chemistry) to generate 1,2,3-triazole-linked pyrazole conjugates. This powerful and highly efficient reaction allows for the modular assembly of complex structures with diverse functionalities.
Furthermore, the azide can be reduced to a primary amine, yielding 4-(3-aminopropyl)-1H-pyrazole. This amino group can then be further functionalized through acylation, sulfonylation, or reductive amination, providing access to a vast array of amides, sulfonamides, and substituted amines. These transformations are instrumental in tuning the physicochemical properties and biological activities of the target molecules.
The ability to introduce a protected functional group, such as an azide, which can be chemoselectively transformed in a later step, highlights the strategic importance of this compound as a precursor for polyfunctionalized systems.
Table 2: Sequential Reactions for Polyfunctionalization
| Initial Reaction | Product of Initial Reaction | Subsequent Reaction | Final Product Class |
| Nucleophilic substitution with NaN₃ | 4-(3-Azidopropyl)-1H-pyrazole | Huisgen Cycloaddition with Phenylacetylene | 4-(3-(4-Phenyl-1H-1,2,3-triazol-1-yl)propyl)-1H-pyrazole |
| Nucleophilic substitution with NaN₃ | 4-(3-Azidopropyl)-1H-pyrazole | Reduction (e.g., with H₂/Pd-C) | 4-(3-Aminopropyl)-1H-pyrazole |
| Reduction of Azide | 4-(3-Aminopropyl)-1H-pyrazole | Acylation with Acetyl Chloride | N-(3-(1H-Pyrazol-4-yl)propyl)acetamide |
Advanced Spectroscopic and Analytical Characterization for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise information about the chemical environment of magnetically active nuclei.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental data for the structural verification of 4-(3-Bromopropyl)-1H-pyrazole.
In the ¹H NMR spectrum, the pyrazole (B372694) ring protons, H-3 and H-5, are expected to appear as distinct singlets in the aromatic region (typically δ 7.5-7.6 ppm), confirming the C-4 substitution pattern. The proton of the N-H group typically appears as a broad singlet at a higher chemical shift (δ > 10 ppm) researchgate.net. The propyl side chain would exhibit three distinct signals: a triplet near δ 3.4 ppm for the methylene (B1212753) group adjacent to the bromine atom (-CH₂Br), a triplet around δ 2.7 ppm for the methylene group attached to the pyrazole ring, and a multiplet (quintet or sextet) around δ 2.1 ppm for the central methylene group (-CH₂-).
The ¹³C NMR spectrum provides direct information about the carbon skeleton bhu.ac.in. The pyrazole ring is expected to show three signals: two for the protonated carbons (C-3 and C-5) and one for the substituted C-4 carbon. Based on data for related pyrazole derivatives, the C-3 and C-5 signals would appear around δ 130-140 ppm, while the substituted C-4 would be significantly upfield, around δ 110-115 ppm researchgate.netcdnsciencepub.com. The propyl chain carbons would appear in the aliphatic region, with the carbon bearing the bromine atom (C-3') being the most deshielded of the three.
The confirmation of regioisomeric purity is achieved by ensuring the absence of additional sets of signals that would correspond to other isomers, such as N-substituted pyrazoles. An N-substituted isomer would lack the characteristic broad N-H proton signal and show a different pattern of chemical shifts for both the pyrazole ring and the side chain.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom/Group | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3 / H-5 | ¹H | ~7.5 - 7.6 | Singlet |
| N-H | ¹H | >10 | Broad Singlet |
| -CH₂- (ring adjacent) | ¹H | ~2.7 | Triplet |
| -CH₂- (central) | ¹H | ~2.1 | Multiplet |
| -CH₂-Br | ¹H | ~3.4 | Triplet |
| C-3 / C-5 | ¹³C | ~130 - 140 | CH |
| C-4 | ¹³C | ~110 - 115 | C |
| -CH₂- (ring adjacent) | ¹³C | ~25 - 30 | CH₂ |
| -CH₂- (central) | ¹³C | ~32 - 35 | CH₂ |
| -CH₂-Br | ¹³C | ~33 - 36 | CH₂ |
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning proton and carbon signals and confirming the molecular connectivity youtube.com.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two to three bonds). For this compound, COSY would show a clear correlation between the adjacent methylene protons of the propyl chain, establishing the -CH₂-CH₂-CH₂- sequence.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond C-H correlation). It allows for the definitive assignment of each proton signal to its corresponding carbon signal, for instance, linking the ¹H signal at ~7.5 ppm to the ¹³C signal at ~135 ppm (C-3/C-5).
HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial technique for establishing long-range connectivity (two to three bonds) between protons and carbons researchgate.netnih.gov. For positional confirmation, the most diagnostic correlations would be between the methylene protons adjacent to the ring and the pyrazole carbons C-3, C-4, and C-5. This unequivocally proves that the propyl group is attached to the C-4 position of the pyrazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, irrespective of their bonding. It can be used to confirm spatial proximities, for example, between the protons of the ring-adjacent methylene group and the H-3/H-5 protons of the pyrazole ring nih.govresearchgate.net.
¹⁵N NMR spectroscopy is a powerful, albeit less common, technique that provides direct information about the nitrogen atoms in a molecule acs.org. For pyrazoles, it is particularly useful for studying the electronic structure and tautomeric equilibria mdpi.com. In this compound, two distinct ¹⁵N signals are expected for the non-equivalent nitrogen atoms: the pyrrole-type nitrogen (N-1, bearing a proton) and the pyridine-type nitrogen (N-2) researchgate.netspectrabase.com. The chemical shifts of these nitrogen atoms are highly sensitive to the solvent, pH, and hydrogen bonding, making ¹⁵N NMR an excellent probe for intermolecular interactions acs.org. The presence of these two distinct signals would further confirm the N-unsubstituted nature of the pyrazole ring.
Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis
Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby allowing for the determination of molecular weight and elemental formula.
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile compounds nih.gov. In the positive ion mode, this compound is expected to be readily detected as its protonated molecular ion, [M+H]⁺.
A key diagnostic feature in the mass spectrum of this compound is the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 abundance ratio. Consequently, any ion containing a single bromine atom will appear as a pair of peaks (a doublet) of almost equal intensity, separated by 2 m/z units researchgate.net. This provides a clear and unmistakable marker for the presence of bromine in the molecule. While ESI is a soft technique that typically results in minimal fragmentation, some in-source fragmentation might be observed, such as the loss of a bromine radical or cleavage of the propyl chain rsc.orgrsc.orgresearchgate.net.
Table 2: Predicted ESI-MS Isotopic Peaks for the [M+H]⁺ Ion of this compound
| Ion | Formula | Isotope | Expected m/z (Nominal Mass) | Relative Abundance |
| [M+H]⁺ | C₆H₁₀BrN₂⁺ | ⁷⁹Br | 189 | ~100% |
| [M+H]⁺ | C₆H₁₀BrN₂⁺ | ⁸¹Br | 191 | ~98% |
High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to within 5 ppm), allowing for the unambiguous determination of its elemental formula. By comparing the experimentally measured exact mass of the [M+H]⁺ ion with the theoretically calculated mass, the molecular formula C₆H₉BrN₂ can be unequivocally confirmed researchgate.net. This level of precision is crucial for distinguishing the target compound from other potential molecules that may have the same nominal mass but a different elemental composition.
For the [M+H]⁺ ion containing the ⁷⁹Br isotope, the theoretical exact mass is calculated to be 189.0022 Da. An experimental HRMS value matching this theoretical mass would provide definitive proof of the elemental formula C₆H₁₀⁷⁹BrN₂⁺.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to identify the functional groups within a molecule by probing its vibrational modes.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural features. The pyrazole ring, being an aromatic heterocycle, will have specific C-H, C=C, and C=N stretching and bending vibrations. The N-H bond of the pyrazole ring is particularly noteworthy, typically appearing as a broad band in the region of 3200-3500 cm⁻¹, with its position and shape influenced by hydrogen bonding. scbt.com For instance, studies on 4-halogenated-1H-pyrazoles show a complex region between 2600 and 3200 cm⁻¹ for N-H stretching due to hydrogen bonding and Fermi resonance interactions. scbt.com The aliphatic bromopropyl chain will contribute signals from C-H stretching (around 2850-3000 cm⁻¹), CH₂ bending (scissoring, ~1465 cm⁻¹), and a characteristic C-Br stretching vibration, which is expected in the fingerprint region, typically between 500 and 700 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. nih.gov It provides information on molecular vibrations and is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to IR spectroscopy. nih.gov For this compound, the symmetric vibrations of the pyrazole ring are expected to produce strong Raman signals. The C-Br bond also typically gives a noticeable Raman peak. The spectrum serves as a unique molecular "fingerprint" that can be used for identification. nih.gov
The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of the pyrazole ring, the N-H group, the alkyl chain, and the terminal bromine atom.
Table 1: Expected IR and Raman Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
|---|---|---|---|
| N-H (pyrazole) | Stretching | 3200-3500 (broad) | 3200-3500 (weak) |
| C-H (aromatic) | Stretching | 3000-3150 | 3000-3150 (strong) |
| C-H (aliphatic) | Stretching | 2850-2970 | 2850-2970 (strong) |
| C=N / C=C (ring) | Stretching | 1450-1600 | 1450-1600 (strong) |
| CH₂ (alkyl) | Bending (Scissoring) | ~1465 | ~1465 |
| C-N (ring) | Stretching | 1000-1250 | 1000-1250 |
| C-Br | Stretching | 500-700 | 500-700 (strong) |
UV-Visible Spectroscopy for Electronic Structure Analysis
UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. researchgate.net This technique is valuable for characterizing compounds containing chromophores—molecular groups that absorb light in this region. The pyrazole ring in this compound acts as a chromophore.
Molecules with π-electrons or non-bonding electrons (n-electrons) can absorb energy from UV light to excite these electrons to higher anti-bonding molecular orbitals. researchgate.net For aromatic heterocycles like pyrazole, the primary electronic transitions observed are π → π*. Gas-phase UV absorption spectra for the parent 1H-pyrazole show a maximal absorption cross-section at approximately 203 nm. cymitquimica.com The substitution of the bromopropyl group at the 4-position of the pyrazole ring is expected to cause a bathochromic (red) shift in the absorption maximum (λmax) due to alkyl group substitution effects on the aromatic system. The solvent used for analysis can also influence the λmax value. The resulting spectrum helps in confirming the presence of the pyrazole electronic system.
Table 2: Expected UV-Visible Absorption Data for this compound
| Chromophore | Electronic Transition | Expected λmax (nm) | Solvent |
|---|---|---|---|
| Pyrazole Ring | π → π* | ~210-220 | Ethanol or Methanol |
X-Ray Diffraction for Solid-State Structural Determination
X-ray diffraction (XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine bond lengths, bond angles, and crystal packing information.
For this compound, single-crystal XRD would provide unambiguous confirmation of its molecular structure. It would reveal the planarity of the pyrazole ring and the conformation of the bromopropyl side chain. A key structural aspect of pyrazoles is their ability to form intermolecular hydrogen bonds via the N-H group of the ring. scbt.com Studies on related 4-halogenated-1H-pyrazoles have shown that they can form different hydrogen-bonded motifs, such as trimers or catemers (chains), in the solid state. scbt.com For example, 4-bromo-1H-pyrazole is known to form trimeric hydrogen-bonding motifs. scbt.com X-ray diffraction analysis would elucidate the specific supramolecular architecture adopted by this compound, which is crucial for understanding its physical properties like melting point and solubility.
Table 3: Representative Crystallographic Parameters for a Substituted Pyrazole
| Parameter | Example Value (from a related structure) |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.9070 |
| b (Å) | 9.2731 |
| c (Å) | 17.5641 |
| V (ų) | 962.09 |
| Z | 4 |
Note: Data is for the related compound 3-(4-bromophenyl)-5-methyl-1H-pyrazole and serves as an illustrative example.
Chromatographic Techniques for Purity Assessment and Separation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are indispensable for assessing the purity of a synthesized compound and for its purification.
HPLC is a highly efficient separation technique used for the analysis and purification of non-volatile or thermally unstable compounds. For this compound, a reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). The compound's purity can be determined by integrating the peak area in the chromatogram. The retention time is a characteristic property of the compound under specific chromatographic conditions.
GC is a powerful technique for separating and analyzing volatile compounds. Given its expected boiling point, this compound should be amenable to GC analysis. The sample is vaporized and injected onto a column, and separation is achieved based on the compound's boiling point and its interaction with the stationary phase. When coupled with a mass spectrometer (GC-MS), this method provides not only purity information but also the mass of the compound and its fragmentation pattern, which is highly valuable for structural confirmation. The retention time in GC is a key identifier for the compound under a given set of conditions (e.g., column type, temperature program).
TLC is a simple, rapid, and cost-effective chromatographic technique used for monitoring reaction progress, identifying compounds, and determining purity. A spot of the compound is applied to a plate coated with an adsorbent (like silica (B1680970) gel), which is then placed in a sealed chamber with a solvent (eluent). The solvent moves up the plate by capillary action, and the components of the mixture separate based on their differential affinity for the stationary phase and the mobile phase. The separation is quantified by the retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. For this compound, a mobile phase of intermediate polarity, such as a mixture of ethyl acetate (B1210297) and hexane, would likely provide good separation on a silica gel plate. Visualization can be achieved using a UV lamp or chemical staining agents.
Table 4: Summary of Chromatographic Methods for Analysis
| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Key Parameter |
|---|---|---|---|
| HPLC | C18 silica gel | Acetonitrile/Water | Retention Time (tR) |
| GC | Polysiloxane-based | Helium or Nitrogen | Retention Time (tR) |
| TLC | Silica Gel 60 F254 | Ethyl Acetate/Hexane | Retention Factor (Rf) |
Computational Chemistry and Molecular Modeling Investigations
Density Functional Theory (DFT) Studies for Electronic and Vibrational Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic and structural properties of molecules. For 4-(3-Bromopropyl)-1H-pyrazole, DFT calculations offer a detailed understanding of its molecular geometry, electronic transitions, and vibrational modes.
Optimized Molecular Structures and Conformational Analysis
The optimization of the molecular structure of this compound using DFT methods reveals the most stable three-dimensional arrangement of its atoms. Conformational analysis is essential to identify the lowest energy conformer, which is the most populated state of the molecule under normal conditions. The bromopropyl side chain can adopt various conformations relative to the pyrazole (B372694) ring, with the gauche conformation often being one of the stable forms.
Table 1: Selected Optimized Geometrical Parameters of this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| N1-N2 | 1.35 | - | - |
| C3-N2 | 1.34 | - | - |
| C4-C5 | 1.38 | - | - |
| C4-C(propyl) | 1.51 | - | - |
| C(propyl)-Br | 1.96 | - | - |
| N1-N2-C3 | - | 111.5 | - |
| C3-C4-C5 | - | 105.0 | - |
| C4-C(propyl)-C(propyl) | - | 112.8 | - |
| C5-C4-C(propyl)-C(propyl) | - | - | 60.0 (gauche) |
Note: The data in this table is hypothetical and serves as an illustrative example of what would be obtained from DFT calculations.
HOMO-LUMO Energy Gap and Electronic Transitions
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, indicates the molecule's kinetic stability. A smaller gap suggests higher reactivity. For pyrazole derivatives, the HOMO is typically localized on the pyrazole ring and the bromine atom, while the LUMO is often dominated by the σ* orbitals of the C-Br bond.
Table 2: Calculated HOMO-LUMO Energies and Related Quantum Chemical Parameters
| Parameter | Value (eV) |
| HOMO Energy | -6.8 |
| LUMO Energy | -0.5 |
| HOMO-LUMO Gap (ΔE) | 6.3 |
| Ionization Potential (I) | 6.8 |
| Electron Affinity (A) | 0.5 |
| Global Hardness (η) | 2.9 |
| Global Softness (S) | 0.34 |
| Electronegativity (χ) | 3.65 |
| Electrophilicity Index (ω) | 2.31 |
Note: The data in this table is hypothetical and serves as an illustrative example of what would be obtained from DFT calculations.
Potential Energy Distribution (PED) for Vibrational Assignments
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule. Potential Energy Distribution (PED) analysis, performed through DFT calculations, helps in the precise assignment of the observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes.
Table 3: Selected Vibrational Frequencies and PED Assignments
| Wavenumber (cm⁻¹) | Vibrational Mode | PED Contribution (%) |
| 3120 | N-H stretch | 95 |
| 2950 | C-H stretch (propyl) | 88 |
| 1550 | C=C stretch (ring) | 75 |
| 1450 | CH₂ scissoring | 80 |
| 1280 | C-N stretch | 65 |
| 650 | C-Br stretch | 90 |
Note: The data in this table is hypothetical and serves as an illustrative example of what would be obtained from DFT calculations.
Molecular Electrostatic Potential (MEP) and Fukui Function Analysis
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. Red regions on the MEP surface indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor) and are prone to nucleophilic attack. For this compound, the nitrogen atoms of the pyrazole ring are expected to be the most electron-rich sites.
Fukui functions provide a more quantitative measure of the local reactivity at different atomic sites in a molecule. They help in identifying which atoms are more likely to act as nucleophiles or electrophiles.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines charge delocalization, hyperconjugative interactions, and the nature of the bonds. In this compound, NBO analysis can quantify the delocalization of electron density within the pyrazole ring and the interactions between the ring and the bromopropyl substituent.
Electron Localization Function (ELF) and Local Orbital Locator (LOL) Analysis
The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are topological analyses of the electron density that provide insights into the nature of chemical bonding. They help in visualizing regions of high electron localization, which correspond to covalent bonds, lone pairs, and atomic cores. For this compound, ELF and LOL analyses would clearly distinguish the covalent bonds within the pyrazole ring and the propyl chain, as well as the lone pairs on the nitrogen and bromine atoms.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a pivotal computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as an enzyme or receptor. This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates. However, dedicated molecular docking studies detailing the interactions of this compound with specific biological targets have not been reported in the accessible scientific literature.
Prediction of Binding Affinities with Enzymes and Receptors
The prediction of binding affinity, often expressed as binding energy (e.g., in kcal/mol), quantifies the strength of the interaction between a ligand and its target. Lower binding energy values typically indicate a more stable and potent interaction. For many pyrazole derivatives, computational studies have successfully predicted their binding affinities to various enzymes and receptors, guiding further experimental validation. In the case of this compound, however, there is a lack of specific published data predicting its binding affinities with any particular enzyme or receptor.
Elucidation of Interaction Modes and Active Site Mapping
Understanding the interaction modes, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, within the active site of a biological target is crucial for rational drug design. Active site mapping helps to identify the key amino acid residues involved in these interactions. While this has been achieved for numerous pyrazole-based compounds, leading to the optimization of their inhibitory activities, similar detailed elucidations for this compound are currently absent from the scientific record.
Theoretical Studies on Reaction Mechanisms and Regioselectivity (e.g., AM1)
Theoretical studies, employing quantum mechanical methods like Austin Model 1 (AM1), are valuable for investigating reaction mechanisms, transition states, and the regioselectivity of chemical reactions. These studies provide insights into the electronic and structural changes that occur during a reaction, which can be difficult to observe experimentally. For the broader family of pyrazoles, theoretical calculations have been used to understand their synthesis and reactivity. However, specific theoretical investigations into the reaction mechanisms and regioselectivity involving this compound, using methods such as AM1, have not been documented in the available literature.
Applications in Advanced Materials and Specialized Chemical Syntheses
Coordination Chemistry and Metal Complex Formation
The pyrazole (B372694) moiety is a prominent ligand in coordination chemistry due to the ability of its sp²-hybridized nitrogen atom to form stable complexes with a wide range of metal ions. nih.gov The versatility of pyrazole and its derivatives allows them to coordinate with metals in several modes: as a neutral monodentate ligand, as a mono-anionic species, or as part of a larger polydentate chelating structure. researchgate.net
Pyrazole derivatives are widely used to create complexes with transition metals, leading to compounds with diverse geometries and properties. The specific metal ion influences the resulting complex's structure and potential applications.
Palladium (Pd): Palladium(II) complexes featuring pyrazole-based ligands have been extensively studied. akjournals.com These complexes often adopt a square planar geometry. akjournals.comhu.edu.jo The pyrazole ligand can coordinate in a neutral, monodentate fashion or, upon deprotonation to pyrazolate, act as a bridging ligand between two metal centers. acs.orgnih.gov The synthesis of orthometalated palladium compounds highlights the versatility of pyrazole/pyrazolate ligands in stabilizing various dinuclear and tetranuclear structures. acs.orgnih.gov
Platinum (Pt): Similar to palladium, platinum(II) forms stable square-planar complexes with pyrazole-derived ligands. nih.gov These complexes are investigated for various applications, including materials science and as potential therapeutic agents. nih.govnih.gov Research has demonstrated the synthesis of mononuclear bis-pyrazole Pt(II) complexes as well as binuclear structures where pyrazolate acts as a bridging ligand. nih.govacs.org
Copper (Cu): Copper(II) complexes with pyrazole-derived ligands are of significant interest due to copper's accessibility and importance in industrial and academic research. nih.gov These complexes can exhibit geometries such as distorted tetragonal pyramids. researchgate.net The pyrazole ring coordinates to the copper ion through its nitrogen atoms, forming the basis for potential catalysts and enzyme mimics. nih.govnih.gov
Zinc (Zn): Zinc(II) complexes with pyrazole-type ligands have been synthesized and characterized, often resulting in tetrahedral or octahedral geometries. mdpi.com In these structures, the pyrazole ligand typically coordinates in a neutral, monodentate fashion through a nitrogen atom. mdpi.com Studies have explored the formation of homoleptic zinc(II) complexes where the coordination sphere is completed by pyrazole ligands, with further interactions possible through hydrogen bonding. nih.gov
| Metal | Typical Geometry | Coordination Mode of Pyrazole | Reference |
| Palladium (Pd) | Square Planar | Monodentate, Bridging (as pyrazolate) | akjournals.comhu.edu.joacs.orgnih.gov |
| Platinum (Pt) | Square Planar | Monodentate, Bridging (as pyrazolate) | nih.govnih.govacs.org |
| Copper (Cu) | Distorted Tetragonal Pyramid | Monodentate | nih.govresearchgate.net |
| Zinc (Zn) | Tetrahedral, Octahedral | Monodentate | mdpi.comnih.gov |
The structure of a pyrazole-based ligand can be systematically modified to fine-tune its interaction with specific metal ions. The 4-(3-Bromopropyl)-1H-pyrazole molecule is an excellent example of a scaffold for such design. The bromopropyl group provides a reactive site for introducing other donor atoms (e.g., nitrogen, oxygen, sulfur), thereby converting the simple monodentate pyrazole into a bidentate or polydentate ligand. This strategy allows for the creation of chelating ligands that form more stable metal complexes due to the chelate effect.
The design of N,O-hybrid pyrazole-derived ligands, for instance, has been used to stabilize palladium nanoparticles. acs.org In these systems, the pyrazole nitrogen coordinates to the metal center, while ether moieties introduced via an alkyl chain can provide secondary, weaker interactions. acs.org By varying the length and nature of the substituent chain, ligands can be designed to enforce specific coordination geometries or to create cavities for encapsulating metal ions. The synthesis of pyrazole-based pyridine (B92270) ligands for metal extraction further illustrates how modifying the pyrazole scaffold can tailor its properties for specific applications. documentsdelivered.com
Metal complexes derived from pyrazole ligands have shown significant promise in catalysis. The electronic and steric properties of the pyrazole ligand can be adjusted to influence the activity and selectivity of the metal catalyst.
Copper complexes of pyrazole derivatives have been evaluated for their catalytic activity in oxidation reactions, mimicking the function of catecholase enzymes. bohrium.com The ligand framework supports the copper ion's redox cycling, which is crucial for the catalytic process. Similarly, palladium complexes with pyrazole-based P,N-ligands have been successfully employed as catalysts in important organic reactions like Suzuki coupling and amination reactions. umich.edu The pyrazole component of the ligand plays a key role in stabilizing the palladium catalyst and facilitating the reaction cycle.
Development of Agrochemical Compounds
The pyrazole ring is a critical pharmacophore in modern agrochemicals, forming the core of many commercial fungicides, herbicides, and insecticides. ccspublishing.org.cnresearchgate.net Pyrazole derivatives are recognized for their broad-spectrum biological activities and their effectiveness in crop protection. ccspublishing.org.cnresearchgate.netroyal-chem.com
The compound this compound serves as an intermediate in the synthesis of more complex molecules for agrochemical applications. smolecule.com The pyrazole core is a key structural feature in many successful pesticides. For example, several commercial fungicides approved for plant protection contain a pyrazole moiety. researchgate.net In the area of herbicides, pyrazole derivatives have been designed as potent inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a crucial target in weed control. acs.org The development of novel pyrazole derivatives continues to be an active area of research, aiming for new agrochemicals with high efficiency and low toxicity. ccspublishing.org.cn
| Agrochemical Class | Mode of Action Example | Reference |
| Fungicides | Inhibition of pathogen growth | researchgate.netroyal-chem.com |
| Herbicides | Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) | acs.org |
| Insecticides | Disruption of insect nervous system | ccspublishing.org.cn |
Research in Dyes and Functional Materials
Beyond biological applications, the pyrazole nucleus is a valuable component in the field of materials science. Pyrazole-containing compounds are utilized in the development of dyes, fluorescent materials, and conductive polymers. researchgate.netroyal-chem.com The aromatic nature of the pyrazole ring and its ability to participate in extended π-conjugated systems make it suitable for creating chromophores and fluorophores. The specific substituents on the pyrazole ring can be altered to tune the absorption and emission properties of these materials, leading to compounds with specific colors or fluorescent characteristics.
Mechanistic and Target Oriented Research in Biological Systems
Studies on Enzyme Inhibition Mechanisms
The structural versatility of the pyrazole (B372694) nucleus allows for its interaction with a wide range of enzymes, leading to the inhibition of their catalytic activity. Researchers have extensively investigated pyrazole derivatives as inhibitors of several key enzyme families.
Cyclooxygenase (COX-1 and COX-2) Enzyme Inhibition
Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. The selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.
Numerous studies have demonstrated the potential of pyrazole-containing compounds as selective COX-2 inhibitors. For instance, a series of 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives have been synthesized and evaluated for their COX inhibitory activity. Many of these compounds exhibited greater potency against COX-2 than COX-1 nih.govnih.gov. The anti-inflammatory activity of these derivatives is often comparable to the well-known COX-2 inhibitor, celecoxib (B62257) nih.govnih.gov. Molecular docking studies have further elucidated the binding interactions of these pyrazole derivatives within the active site of the COX-2 enzyme nih.gov.
Similarly, other non-acidic polysubstituted pyrazoles and pyrano[2,3-c]pyrazoles have shown significant anti-inflammatory profiles and selective COX-2 inhibition nih.gov. The structure-activity relationship (SAR) studies of these compounds have provided valuable insights into the structural requirements for potent and selective COX-2 inhibition by the pyrazole scaffold.
Table 1: COX Inhibition by Selected Pyrazole Derivatives
| Compound Type | Target Enzyme(s) | Key Findings |
|---|---|---|
| 1,3,5-triaryl-4,5-dihydro-1H-pyrazoles | COX-1, COX-2 | More potent inhibition of COX-2 than COX-1; some derivatives showed anti-inflammatory activity comparable to celecoxib. |
| Non-acidic polysubstituted pyrazoles | COX-1, COX-2 | Exhibited significant anti-inflammatory profiles and selective COX-2 inhibition. |
| Pyrano[2,3-c]pyrazoles | COX-1, COX-2 | Demonstrated notable COX-2 selectivity. |
Phosphodiesterase (PDE) Enzyme Inhibition
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides like cAMP and cGMP. Inhibition of specific PDE isoforms has emerged as a promising therapeutic approach for various diseases, including inflammatory conditions and neurodegenerative disorders.
The pyrazole scaffold has been identified as a valuable pharmacophore for the design of PDE inhibitors. A patent for aryl and heteroaryl substituted pyrazole compounds describes their use as selective PDE4 inhibitors google.com.pg. PDE4 is a key enzyme in inflammatory cells, and its inhibition leads to an increase in cAMP levels, which in turn suppresses inflammatory responses google.com.pg. Research has also focused on developing potent pyrazole-based inhibitors for other PDE isoforms. For example, a series of dihydropyranopyrazole derivatives were designed and synthesized as inhibitors of PDE2, an enzyme implicated in Alzheimer's disease mdpi.com. Furthermore, structure-activity relationship studies of pyrazolopyridine-pyridazinone derivatives have been conducted to develop selective inhibitors of PDE3 and PDE4 nih.gov.
Table 2: Phosphodiesterase Inhibition by Pyrazole Derivatives
| Compound Type | Target PDE Isoform(s) | Therapeutic Area |
|---|---|---|
| Aryl and heteroaryl substituted pyrazoles | PDE4 | Inflammatory diseases |
| Dihydropyranopyrazole derivatives | PDE2 | Alzheimer's disease |
| Pyrazolopyridine-pyridazinones | PDE3, PDE4 | Asthma and other inflammatory conditions |
Acetylcholinesterase (AChE) Enzyme Inhibition
Acetylcholinesterase (AChE) is a crucial enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing acetylcholine levels in the brain.
Recent research has explored the potential of pyrazole-based compounds as AChE inhibitors. A study focused on the design of novel pyrazole and benzofuran-based derivatives as potent AChE inhibitors for the management of Alzheimer's disease highlighted the promise of this scaffold frontiersin.org. The structure-activity relationship of pyrazol-4-yl-pyridine derivatives has also been investigated, identifying them as positive allosteric modulators of the M4 muscarinic acetylcholine receptor, which could be a complementary approach to direct AChE inhibition nih.gov. These studies suggest that the pyrazole ring can serve as a versatile template for developing new molecules to combat neurodegenerative diseases.
Mechanisms of Interaction with Other Enzymes
Beyond the well-studied COX, PDE, and AChE enzymes, pyrazole derivatives have been shown to interact with and inhibit a variety of other enzymes, demonstrating the broad biological activity of this chemical class.
Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in the pathogenesis of infections by bacteria such as Helicobacter pylori. Pyrazole derivatives have been synthesized and evaluated as urease inhibitors, with some compounds showing remarkable inhibitory effects . This suggests their potential as therapeutic agents for treating ulcers and other related conditions .
Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes. A study on pyrazolo[4,3-c]pyridine sulfonamides demonstrated their inhibitory activity against several human CA isoforms, including those associated with tumors nih.govnih.gov. This highlights the potential of pyrazole derivatives in the development of novel anticancer and diuretic agents.
Molecular Mechanisms in Anticancer Research
The pyrazole scaffold is a common feature in many compounds developed for cancer therapy. These derivatives have been shown to exert their anticancer effects through various molecular mechanisms, with the induction of apoptosis being a particularly well-documented pathway.
Apoptosis Induction Pathways
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Many anticancer drugs aim to selectively induce apoptosis in tumor cells. Pyrazole derivatives have been shown to trigger apoptosis through multiple intrinsic and extrinsic pathways.
Research on various pyrazole derivatives has demonstrated their ability to induce apoptosis in different cancer cell lines, including triple-negative breast cancer and lung cancer nih.govnih.gov. One of the key mechanisms involves the generation of reactive oxygen species (ROS), which can lead to cellular stress and trigger the apoptotic cascade nih.gov.
Furthermore, pyrazole derivatives have been found to modulate the expression of key apoptosis-regulating proteins. Studies have shown that these compounds can disrupt the balance of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax nih.govnih.gov. This shift in the Bcl-2/Bax ratio promotes the release of cytochrome c from the mitochondria, a critical step in the intrinsic apoptotic pathway. The activation of caspases, the executioner enzymes of apoptosis, is another common outcome of treatment with pyrazole derivatives nih.govnih.gov. Specifically, an increase in the activity of caspase-3 has been observed in cancer cells treated with these compounds nih.gov.
In some cases, pyrazole derivatives can also induce apoptosis through the extrinsic pathway by upregulating the expression of death receptors on the cancer cell surface nih.gov.
Table 3: Apoptosis Induction by Pyrazole Derivatives in Cancer Cells
| Cancer Cell Line | Molecular Mechanism | Key Findings |
|---|---|---|
| Triple-Negative Breast Cancer (MDA-MB-468) | ROS generation, Caspase-3 activation | Pyrazole derivatives induced dose- and time-dependent cell toxicity and apoptosis. |
| Lung Cancer (A549) | Disruption of Bcl-2/Bax balance | A pyrazolo[3,4-d]pyridazine derivative showed high anti-tumor activity and induced apoptosis. |
| Various Cancer Cell Lines | Bcl-2 inhibition, activation of pro-apoptotic proteins | 1,3,5-trisubstituted-1H-pyrazole derivatives effectively targeted Bcl-2 and activated apoptotic pathways. |
mTOR Pathway Modulation
The mechanistic target of rapamycin (B549165) (mTOR) is a crucial kinase that regulates cell growth, proliferation, and survival. frontiersin.org The mTOR signaling pathway is a significant target in therapeutic research, particularly in oncology. nih.gov Pyrazole derivatives have emerged as a class of compounds with the potential to modulate this pathway. Research has shown that certain pyrazolopyrimidine derivatives can act as potent inhibitors of mTOR. researchgate.net While direct studies on 4-(3-Bromopropyl)-1H-pyrazole are not extensively documented, the broader class of pyrazole-containing compounds has been investigated for its mTOR inhibitory effects. For instance, a novel series of mTOR/HDAC bi-functional inhibitors featuring a pyrazolopyrimidine core has been discovered, with some compounds exhibiting IC50 values in the nanomolar range against mTOR. nih.gov This suggests that the pyrazole scaffold is a viable pharmacophore for the development of mTOR inhibitors. The mechanism of action for these inhibitors typically involves binding to the ATP-binding site of the mTOR kinase domain, thereby preventing the phosphorylation of its downstream targets.
Caspase Activation Studies
Caspases are a family of protease enzymes that play an essential role in programmed cell death, or apoptosis. researchgate.net The activation of caspases is a key indicator of apoptotic induction. Several studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cells through the activation of caspases. nih.govnih.gov For example, certain pyrazole derivatives have been shown to trigger apoptosis in triple-negative breast cancer cells by generating reactive oxygen species (ROS) and subsequently activating caspase-3. nih.gov Another study on new pyrazole-tosylamide derivatives found that they induce apoptosis by inhibiting the anti-apoptotic protein BCL-2 and activating caspase-3. nih.gov The activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3) by pyrazole compounds leads to the cleavage of cellular substrates, ultimately resulting in cell death. researchgate.netkaust.edu.sa While specific studies on this compound's effect on caspases are limited, the consistent findings for various pyrazole derivatives suggest a probable mechanism of action involving the induction of the caspase cascade.
Mechanistic Insights into Antimicrobial Activity
Pyrazole and its derivatives have demonstrated a broad spectrum of antimicrobial activities. seejph.comnih.gov The versatility of the pyrazole scaffold allows for modifications that can enhance its potency against various pathogens. nih.gov
Antibacterial Mechanisms against Specific Pathogens
The antibacterial action of pyrazole derivatives is attributed to their ability to interfere with various bacterial metabolic pathways. nih.govresearchgate.net One of the key mechanisms is the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication. nih.govnih.gov By targeting this enzyme, pyrazole compounds can effectively halt bacterial proliferation. Additionally, pyrazole derivatives have been shown to disrupt cell wall synthesis and interfere with other crucial enzymatic processes in both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain N-benzo-ic acid derived pyrazole hydrazones have shown potent growth inhibition of Acinetobacter baumannii. nih.gov
Below is a table summarizing the minimum inhibitory concentrations (MICs) of some pyrazole derivatives against various bacterial strains, illustrating their potential as antibacterial agents.
| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyrazole Hydrazones | A. baumannii | 4 | nih.gov |
| Imidazo-pyridine substituted pyrazole | Gram-negative strains | <1 | nih.gov |
| Pyrazole-triazole hybrids | Bacillus subtilis | 4 | nih.gov |
Antifungal Mechanisms (e.g., Ergosterol (B1671047) Inhibition)
A primary mechanism for the antifungal activity of many heterocyclic compounds, including pyrazole derivatives, is the inhibition of ergosterol biosynthesis. acs.orgnih.gov Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to fungal cell death. plos.org Pyrazole-containing compounds can inhibit the enzyme lanosterol (B1674476) 14α-demethylase, which is a critical enzyme in the ergosterol biosynthesis pathway. nih.govresearchgate.net This inhibition leads to the accumulation of toxic sterol intermediates and a lack of ergosterol, ultimately proving fatal to the fungus. Research on pyrazole-bearing pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives has shown their ability to inhibit ergosterol biosynthesis in Candida albicans. nih.govacs.org
The following table presents data on the ergosterol biosynthesis inhibition by certain pyrazole derivatives.
| Compound/Derivative Class | Fungal Strain | Inhibition of Ergosterol Biosynthesis | Reference |
| Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives | Candida albicans | Significant inhibition observed | nih.govresearchgate.net |
Efficacy against Resistant Microbial Strains
The emergence of multidrug-resistant (MDR) microbial strains poses a significant global health threat. nih.gov Pyrazole derivatives have shown promise in combating these resistant pathogens. seejph.comnih.gov Their novel mechanisms of action can be effective against bacteria that have developed resistance to conventional antibiotics. nih.govscispace.com For example, certain pyrazole derivatives have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other ESKAPE pathogens. nih.govscispace.com The ability of these compounds to target different metabolic pathways reduces the likelihood of cross-resistance with existing drug classes. nih.govresearchgate.net
The table below highlights the efficacy of some pyrazole derivatives against resistant bacterial strains.
| Compound/Derivative Class | Resistant Strain | MIC (µg/mL) | Reference |
| Triazine-fused pyrazole | S. epidermidis | 0.97 | nih.gov |
| Triazine-fused pyrazole | Enterobacter cloacae | 0.48 | nih.gov |
| 5-amino functionalized pyrazoles | MDR Staphylococcus genus | 32-64 | nih.gov |
Molecular Basis of Antioxidant Activity
The antioxidant properties of pyrazole derivatives, including compounds like this compound, are rooted in their distinct molecular structure. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, can act as an effective agent to mitigate oxidative stress through various mechanisms. nih.gov These compounds can prevent oxidative damage by increasing the activity of antioxidant enzymes and reducing lipid peroxidation. nih.gov The core mechanisms involve direct radical scavenging and the inhibition of reactive oxygen species (ROS) production.
Structure-activity relationship (SAR) studies reveal that the antioxidant capacity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole nucleus. mdpi.comnih.gov The presence of an NH proton within the pyrazole moiety is considered a key contributor to its antioxidant activity. nih.gov Furthermore, the introduction of specific functional groups can significantly enhance these properties. For instance, free amino (-NH2) and hydroxyl (-OH) groups on the pyrazole ring are important for antioxidant activity as they can increase the molecule's hydrogen-donating capacity. researchgate.net
Electron-donating groups, such as methoxy (B1213986) (-OCH3) and methyl (-CH3), attached to phenyl rings substituted on the pyrazole core are more beneficial for antioxidant activity than unsubstituted or halogen-substituted rings, which can be attributed to mesomeric effects. researchgate.net Research on pyrazolyl acylhydrazones and amides has demonstrated their ability to inhibit ROS formation. mdpi.comnih.gov In assays involving human platelets, selected pyrazole derivatives exhibited higher inhibition of ROS formation than reference drugs like N-acetylcysteine. mdpi.comresearchgate.net This inhibition is a crucial aspect of their antioxidant effect, protecting cells from damage induced by oxidative stress.
The following table summarizes the ROS formation inhibition activity for a series of pyrazolyl acylhydrazone and amide derivatives, demonstrating the structure-activity relationships discussed.
| Compound ID | Substituent R | Substituent R1 | Substituent R2 | ROS Formation Inhibition IC50 (µM) |
| 11a | H | H | H | 13.1 |
| 11b | H | 4-OCH3 | H | 12.3 |
| 11c | H | 4-Cl | H | 10.3 |
| 11d | H | 4-NO2 | H | 17.5 |
| 14 | CH3 | H | H | 14.5 |
| 15 | CH3 | 4-OCH3 | H | 10.9 |
| 16 | CH3 | 4-Cl | H | 11.2 |
| 17 | CH3 | 4-NO2 | H | > 100 |
Data sourced from studies on pyrazolyl acylhydrazones and amides. researchgate.net
Research on Pyrazole Derivatives as Biological Probes and Sensors
The unique photophysical properties and synthetic versatility of the pyrazole scaffold make it an excellent platform for the development of biological probes and sensors. nih.govrsc.org These compounds have been successfully utilized in fluorescent bioimaging, a technique vital for studying the metabolism and localization of ions and molecules in living cells. nih.govnih.gov Key attributes of pyrazole derivatives for these applications include their potential for high quantum yields, good photostability, excellent biocompatibility, and effective membrane permeability. nih.govresearchgate.net
Fluorescent Probes for Cellular Biology
Pyrazole derivatives have been engineered as highly sensitive and selective fluorescent probes for a variety of analytes within cellular environments. researchgate.net Their N-donor character makes them particularly suitable for detecting metal cations. nih.govresearchgate.net Researchers have designed pyrazole-based "turn-on" or "turn-off" fluorescent sensors for ions such as Al³⁺, Cu²⁺, Zn²⁺, Cd²⁺, and Fe³⁺. rsc.orgsemanticscholar.orgrsc.org
For example, a pyrazole-containing hydrazone was developed as a lysosome-targeted probe that exhibits an "OFF-ON" fluorescence response specifically for Al³⁺ in the acidic environment of lysosomes. researchgate.net Another study reported a pyrazole derivative that showed a 20-fold increase in fluorescence emission at 480 nm in the presence of Zn²⁺, while the response to Cd²⁺ was significantly lower, demonstrating high selectivity. semanticscholar.org The design of these probes often involves coupling the pyrazole core, which can act as a fluorophore, with a specific receptor unit that binds the target analyte, leading to a measurable change in fluorescence. rsc.org These probes have been successfully applied for cellular imaging in various cell lines, including HeLa and MG-63 cells, allowing for the visualization of ion distribution and concentration in real-time. nih.govresearchgate.net
The table below details the photophysical properties of representative pyrazole-based fluorescent probes.
| Probe Type | Target Analyte | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (ΦF) | Limit of Detection (LOD) |
| Quinoline-Pyrazoline | Cu²⁺ | 370 | 463 | 0.4398 | 0.16 nM |
| Pyrazole-Hydrazone | Al³⁺ | - | - | - | 62 nM |
| Pyrazole-Rhodamine 6G | Hg²⁺ | 525 | 575 | - | 20.7 nM |
| Acetyl-Pyrazole | Zn²⁺ | - | 480 | - | - |
| Pyrazolopyrimidine | Cu²⁺ / Ni²⁺ | - | - | - | - |
Data compiled from reviews on pyrazole-based chemosensors. rsc.org
Design of Dual-Responsive Probes
Building on the principles of single-analyte detection, researchers have designed more complex pyrazole-based probes capable of responding to multiple stimuli or performing sequential sensing. rsc.org These dual-responsive probes offer advanced capabilities for monitoring intricate biological and environmental systems.
A notable example is a pyrazole-based fluorescent probe designed for the detection of Al³⁺. Upon binding with aluminum ions, the resulting complex can then function as a secondary "on-off" sensor for fluoride (B91410) (F⁻) anions. rsc.org This sequential sensing capability allows for the detection of two different ions using a single molecular probe.
In another design, a pyrazole-based system was developed to distinguish between two different metal ions. One such probe was capable of differentiating between Zn²⁺ and Cd²⁺, displaying a strong fluorescent "turn-on" response for zinc while showing a much weaker response for cadmium. semanticscholar.org Similarly, a probe designed for Cu²⁺ detection, forming a complex with the ion, could subsequently be used as a chemosensor for sulfide (B99878) (S²⁻) anions, as the sulfide displaces the copper to form highly stable CuS, thereby altering the fluorescent signal. rsc.org These examples highlight the adaptability of the pyrazole scaffold in creating sophisticated molecular tools for multi-analyte detection. nih.gov
Conclusion and Future Research Directions
Prospects for Synthesis of Novel Derivatives with Enhanced Mechanistic Properties
The synthesis of novel derivatives from 4-(3-Bromopropyl)-1H-pyrazole is a promising avenue for creating molecules with enhanced mechanistic properties. The reactivity of the terminal bromine atom on the propyl chain allows for a multitude of chemical transformations. Future synthetic strategies will likely focus on nucleophilic substitution reactions to introduce a wide variety of functional groups.
Key areas for synthetic exploration include:
Introduction of Diverse Moieties: The bromopropyl group can be readily converted to amines, azides, thiols, and ethers, or used in carbon-carbon bond-forming reactions. This allows for the systematic modification of the side chain to probe structure-activity relationships (SAR). frontiersin.org
Development of Bivalent or Bifunctional Ligands: The propyl linker is ideal for creating molecules that can interact with two distinct binding sites on a single biological target or bridge two different targets.
Green Chemistry Approaches: Future synthetic methodologies will likely incorporate principles of green chemistry, such as the use of microwave-assisted organic synthesis (MAOS) or solvent-free reaction conditions, to improve efficiency and reduce environmental impact. nih.govrsc.org
| Synthetic Strategy | Potential Derivative | Desired Mechanistic Property |
| Nucleophilic substitution with secondary amines | Amino-terminated pyrazole (B372694) derivatives | Enhanced receptor binding affinity |
| Reaction with sodium azide (B81097) followed by reduction | Aminopropyl-pyrazole derivatives | Introduction of a primary amine for further functionalization |
| Thiolation | Thiol-terminated pyrazole derivatives | Metal chelation or disulfide bond formation |
| Etherification with various alcohols | Ether-linked pyrazole derivatives | Modulation of lipophilicity and pharmacokinetic properties |
Integration of Advanced Computational and Experimental Approaches
The synergy between computational modeling and experimental validation will be crucial in accelerating the discovery and optimization of this compound derivatives. eurasianjournals.com Computational chemistry offers powerful tools to predict molecular properties and guide synthetic efforts, thereby reducing the time and resources required for drug discovery and materials development. eurasianjournals.com
Future research will benefit from the integration of:
Molecular Modeling and Docking Studies: These techniques can predict the binding modes and affinities of pyrazole derivatives to biological targets, providing insights into the structural basis of their activity. eurasianjournals.com
Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can elucidate the electronic structure and properties of novel derivatives, helping to understand their reactivity and spectroscopic characteristics. eurasianjournals.com
Molecular Dynamics Simulations: These simulations can explore the dynamic behavior and conformational flexibility of pyrazole derivatives in different environments, which is essential for understanding their interactions with biological systems. eurasianjournals.com
High-Throughput Screening (HTS): Experimental HTS techniques can be used to rapidly screen libraries of pyrazole derivatives for desired biological activities, with the results feeding back into computational models for further refinement.
| Computational Method | Application | Experimental Validation |
| Molecular Docking | Predicting binding affinity to target proteins | In vitro binding assays |
| DFT Calculations | Determining electronic properties and reactivity | Spectroscopic analysis (NMR, IR) and reaction kinetics |
| Molecular Dynamics | Simulating protein-ligand interactions over time | X-ray crystallography of protein-ligand complexes |
Exploration of New Biological Targets and Mechanistic Pathways
The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, known to interact with a wide range of biological targets. ingentaconnect.com Derivatives of this compound have the potential to modulate the activity of numerous enzymes and receptors, leading to new therapeutic agents.
Future research should focus on:
Target Identification: Screening new derivatives against a broad panel of biological targets to identify novel activities. Pyrazole-containing compounds have shown promise as inhibitors of enzymes like cyclooxygenases and carbonic anhydrase. ingentaconnect.com
Mechanistic Studies: Once a biological activity is identified, detailed mechanistic studies will be necessary to understand how the compound exerts its effect at the molecular level. This could involve investigating effects on signaling pathways, gene expression, or protein-protein interactions. nih.gov
Combating Drug Resistance: Designing pyrazole derivatives that can overcome existing drug resistance mechanisms, for example, in infectious diseases or cancer.
| Potential Biological Target Class | Example | Therapeutic Area |
| Kinases | Tyrosine kinases, Serine/threonine kinases | Oncology, Inflammation |
| G-protein coupled receptors (GPCRs) | Opioid receptors, Cannabinoid receptors | Pain management, Neurological disorders |
| Ion Channels | Sodium channels, Calcium channels | Cardiovascular diseases, Epilepsy |
| Enzymes | Proteases, Phosphatases | Infectious diseases, Metabolic disorders |
Emerging Applications in Chemical Biology and Advanced Materials Science
Beyond traditional medicinal chemistry, the unique structural and electronic properties of pyrazoles open up possibilities in chemical biology and materials science. researchgate.net The this compound scaffold can be incorporated into functional molecules and materials with novel applications.
Emerging areas of interest include:
Fluorescent Probes and Bioimaging: The pyrazole ring can be a component of fluorescent molecules. nih.gov Derivatives could be developed as probes for bioimaging applications, allowing for the visualization of biological processes in real-time. nih.govmdpi.com
Advanced Materials: The electronic properties of pyrazoles make them suitable for use in the development of organic electronic materials, such as dyes and components of optoelectronic devices. nih.gov
Energetic Materials: Nitrogen-rich heterocyclic compounds, including pyrazoles, are being investigated for their potential as energetic materials. researchgate.net
| Application Area | Specific Use | Key Property |
| Chemical Biology | Fluorescent sensors for metal ions or biomolecules | Intrinsic fluorescence and N-donor character |
| Materials Science | Organic dyes for solar cells | Tunable electronic and photophysical properties |
| Advanced Materials | Energetic compounds | High nitrogen content and thermal stability |
Q & A
Q. What are the standard synthetic routes for preparing 4-(3-Bromopropyl)-1H-pyrazole?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, alkylation of 1H-pyrazole derivatives with 1-bromo-3-chloropropane under controlled conditions (e.g., using NaH as a base in THF) can introduce the bromopropyl group. Purification via flash chromatography (hexane/ethyl acetate gradients) yields the product, as demonstrated in pyrazole derivative syntheses . Characterization via - and -NMR confirms regioselectivity, while mass spectrometry (ESI) validates molecular weight .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): -NMR identifies proton environments (e.g., pyrazole ring protons at δ 7.5–8.0 ppm; bromopropyl chain protons at δ 3.4–3.6 ppm). -NMR resolves carbon signals, including the brominated carbon (~30 ppm) .
- Mass Spectrometry (MS): ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 215.0) and fragmentation patterns .
Q. How is recrystallization optimized for this compound purification?
Recrystallization solvents (e.g., ethanol/water mixtures) are selected based on solubility differences. Slow cooling of saturated solutions minimizes co-precipitation of impurities. For brominated pyrazoles, low-polarity solvents like dichloromethane/hexane mixtures are effective, as seen in analogous purifications .
Advanced Research Questions
Q. How can alkylation of 1H-pyrazole with 3-bromopropyl reagents be optimized to reduce dimerization or over-alkylation?
- Stoichiometric Control: Use a 1:1 molar ratio of pyrazole to 1-bromo-3-chloropropane to limit bis-alkylation.
- Temperature Modulation: Reactions at 0–5°C slow down competing pathways, as shown in pyrazole alkylation studies .
- Workup Strategies: Quenching with ice-cwater and rapid extraction reduces side-product formation .
Q. What strategies resolve contradictions in NMR data for bromopropyl-substituted pyrazoles?
- Dynamic Effects: Rotameric equilibria in the bromopropyl chain can split NMR signals. Variable-temperature NMR (e.g., 25°C to −40°C) simplifies spectra by freezing conformers .
- X-ray Crystallography: SHELX programs refine crystal structures to unambiguously assign regiochemistry and confirm bond lengths/angles, as applied in related triazole-pyrazole hybrids .
Q. How do steric and electronic factors influence the reactivity of this compound in cross-coupling reactions?
- Steric Hindrance: The bulky bromopropyl group may slow Suzuki-Miyaura couplings; using Pd(PPh) and elevated temperatures (80–100°C) improves efficiency .
- Electronic Effects: The electron-withdrawing bromine atom activates the pyrazole ring for nucleophilic aromatic substitution, as observed in trifluoromethyl-pyrazole syntheses .
Q. What computational methods predict the tautomeric stability of this compound?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) compare the energy of 1H- and 2H-tautomers. Solvent models (e.g., PCM for DMSO) refine predictions, aligning with experimental -NMR data .
Methodological Considerations
Q. How are impurities (e.g., dehydrohalogenation byproducts) identified during synthesis?
- LC-MS Monitoring: Reverse-phase HPLC with UV/ESI-MS detects intermediates (e.g., elimination products with m/z 157.0).
- Side-Reaction Mitigation: Addition of radical inhibitors (e.g., BHT) suppresses elimination, as validated in bromopropylbenzene syntheses .
Q. What safety protocols are critical for handling this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
